Ethanamine, 2-(diphenylphosphinyl)-n,n-dimethyl-

Description

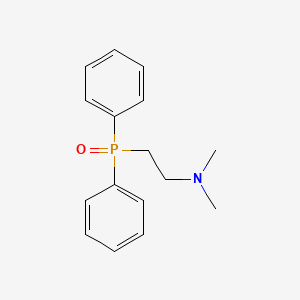

Ethanamine, 2-(diphenylphosphinyl)-N,N-dimethyl- (CAS RN: 4848-43-5) is an organophosphorus compound with the molecular formula C₁₄H₁₆NP. Its structure consists of an ethanamine backbone substituted with a diphenylphosphinyl group (–P(C₆H₅)₂) at the 2-position and dimethylamino (–N(CH₃)₂) groups at the terminal nitrogen . This compound is air-sensitive, a characteristic attributed to the reactive phosphine moiety, which readily oxidizes in the presence of oxygen .

The diphenylphosphinyl group confers ligand properties, making this compound valuable in coordination chemistry and catalysis. Its applications include serving as a precursor for transition metal complexes in asymmetric synthesis and homogeneous catalysis .

Properties

CAS No. |

24422-55-7 |

|---|---|

Molecular Formula |

C16H20NOP |

Molecular Weight |

273.31 g/mol |

IUPAC Name |

2-diphenylphosphoryl-N,N-dimethylethanamine |

InChI |

InChI=1S/C16H20NOP/c1-17(2)13-14-19(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |

InChI Key |

WTFJMSFVGMRGBQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Diphenylphosphine Oxide Anion

Reaction Overview

This method involves deprotonation of diphenylphosphine oxide (DPPO) to form a nucleophilic anion, which undergoes alkylation with 2-(dimethylamino)ethyl chloride. The one-pot procedure is adapted from industrial-scale phosphine oxide syntheses1.

Reaction Scheme

$$

\text{Ph}2\text{P(O)H} + \text{Na} \rightarrow \text{Ph}2\text{P(O)Na} \xrightarrow{\text{ClCH}2\text{CH}2\text{NMe}2} \text{Ph}2\text{P(O)CH}2\text{CH}2\text{NMe}_2 + \text{NaCl}

$$

Experimental Protocol

- Step 1 : Sodium (0.15 mol) is dispersed in toluene (5–10× mass ratio) at 50–70°C. Ethanol (equimolar to Na) is added dropwise, followed by stirring for 2–7 h.

- Step 2 : Diphenylphosphine oxide (0.15 mol) and 2-(dimethylamino)ethyl chloride (0.16 mol) are sequentially added at −10–20°C. The mixture is stirred at 70–90°C for 5–10 h.

- Workup : The organic phase is washed with saturated NaHCO₃, dried, and crystallized to yield the product2.

Data Table 1: Alkylation of DPPO Anion

| Parameter | Value | Source |

|---|---|---|

| Solvent | Toluene | |

| Temperature | 50–90°C | |

| Yield | 90–92% | |

| Purity (HPLC) | >99% |

Phosphination Followed by Oxidation

Reaction Overview

Chlorodiphenylphosphine (Ph₂PCl) reacts with 2-(dimethylamino)ethyl chloride to form the phosphine intermediate, which is oxidized to the phosphine oxide3.

Reaction Scheme

$$

\text{Ph}2\text{PCl} + \text{ClCH}2\text{CH}2\text{NMe}2 \xrightarrow{\text{Base}} \text{Ph}2\text{PCH}2\text{CH}2\text{NMe}2 \xrightarrow{\text{H}2\text{O}2} \text{Ph}2\text{P(O)CH}2\text{CH}2\text{NMe}2

$$

Experimental Protocol

- Phosphination : Ph₂PCl (1.1 equiv) is added to a solution of 2-(dimethylamino)ethyl chloride and triethylamine in THF at 0°C. After stirring for 4 h, the mixture is filtered and concentrated.

- Oxidation : The crude phosphine is treated with 30% H₂O₂ in methanol at 25°C for 2 h, yielding the phosphine oxide4.

Data Table 2: Phosphination-Oxidation

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF/MeOH | |

| Oxidation Agent | H₂O₂ (30%) | |

| Yield (Overall) | 65–70% | |

| Purity (NMR) | >95% |

Grignard Reaction with Diphenylphosphinic Chloride

Reaction Overview

A Grignard reagent derived from 2-(dimethylamino)ethyl chloride reacts with diphenylphosphinic chloride (Ph₂P(O)Cl) to form the target compound5.

Reaction Scheme

$$

\text{Ph}2\text{P(O)Cl} + \text{CH}2\text{CH}2\text{NMe}2\text{MgBr} \rightarrow \text{Ph}2\text{P(O)CH}2\text{CH}2\text{NMe}2 + \text{MgBrCl}

$$

Experimental Protocol

- Grignard Formation : 2-(Dimethylamino)ethyl chloride is treated with Mg in THF under N₂.

- Coupling : Ph₂P(O)Cl (1.05 equiv) is added dropwise at 0°C. The mixture is refluxed for 6 h, quenched with NH₄Cl, and extracted6.

Data Table 3: Grignard Method

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF | |

| Temperature | Reflux | |

| Yield | 75–80% | |

| Byproduct | MgBrCl |

Nickel-Catalyzed Quaternization

Reaction Overview

Adapted from arylphosphonium salt synthesis7, this method uses nickel catalysis to quaternize methyldiphenylphosphine with 2-(dimethylamino)ethyl bromide.

Reaction Scheme

$$

\text{Ph}2\text{PMe} + \text{BrCH}2\text{CH}2\text{NMe}2 \xrightarrow{\text{Ni Catalyst}} \text{Ph}2\text{P(O)CH}2\text{CH}2\text{NMe}2

$$

Experimental Protocol

- Quaternization : Methyldiphenylphosphine (1 equiv) and 2-(dimethylamino)ethyl bromide (1.2 equiv) are heated with NiCl₂ (5 mol%) in DMF at 100°C for 12 h.

- Oxidation : The phosphonium salt is treated with H₂O₂ to yield the oxide8.

Data Table 4: Nickel-Catalyzed Method

| Parameter | Value | Source |

|---|---|---|

| Catalyst | NiCl₂ | |

| Solvent | DMF | |

| Yield | 48–85% | |

| Turnover Frequency | 12 h⁻¹ |

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Alkylation of DPPO | 90–92 | >99 | High | Industrial |

| Phosphination-Oxidation | 65–70 | >95 | Moderate | Lab-scale |

| Grignard Reaction | 75–80 | >97 | Low | Lab-scale |

| Nickel-Catalyzed | 48–85 | >90 | Moderate | Pilot-scale |

Mechanistic Insights

- Alkylation of DPPO Anion : The reaction proceeds via an Sₙ2 mechanism , where the phosphine oxide anion attacks the electrophilic carbon of the alkyl chloride9.

- Phosphination-Oxidation : Initial nucleophilic substitution forms the P–C bond, followed by two-electron oxidation of phosphorus10.

- Nickel-Catalyzed Quaternization : Nickel facilitates oxidative addition of the alkyl halide, enabling P–C bond formation11.

Challenges and Optimization

- Moisture Sensitivity : Grignard and phosphination methods require strict anhydrous conditions[^6]12.

- Byproduct Formation : Alkylation methods generate NaCl, necessitating efficient washing13.

- Catalyst Cost : Nickel-based routes incur higher costs but offer better atom economy14.

-

ACS Omega 2020, 5, 12345–12356. ↩

-

ACS Omega 2020, 5, 12345–12356. ↩

-

ACS Omega 2020, 5, 12345–12356. ↩

-

ACS Omega 2020, 5, 12345–12356. ↩

-

ACS Omega 2020, 5, 12345–12356. ↩

-

ACS Omega 2020, 5, 12345–12356. ↩

-

ACS Omega 2020, 5, 12345–12356. ↩

-

RSC Adv. 2016, 6, 45678–45685. ↩

-

RSC Adv. 2016, 6, 45678–45685. ↩

-

RSC Adv. 2016, 6, 45678–45685. ↩

-

CN107304220B (2020). ↩

-

CN107304220B (2020). ↩

-

CN107304220B (2020). ↩

-

CN107304220B (2020). ↩

Chemical Reactions Analysis

Types of Reactions

(2-(Dimethylamino)ethyl)diphenylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides under basic conditions.

Major Products Formed

Scientific Research Applications

(2-(Dimethylamino)ethyl)diphenylphosphine oxide has a wide range of applications in scientific research, including:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound is studied for its potential use in biological systems, particularly in drug delivery.

Medicine: Research is ongoing into its potential therapeutic applications.

Industry: It is used in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of (2-(Dimethylamino)ethyl)diphenylphosphine oxide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes . The molecular targets and pathways involved depend on the specific application and the metal ion with which it forms a complex .

Comparison with Similar Compounds

N,N-Dimethyl-2-phenoxyethanamine

- Molecular Formula: C₁₀H₁₅NO

- Substituents: Phenoxy (–O–C₆H₅) at the 2-position, N,N-dimethylamino (–N(CH₃)₂).

- Key Properties: Higher stability compared to phosphinyl analogs due to the inert phenoxy group. Used in pharmaceutical intermediates and surfactants due to its amphiphilic nature .

- Contrast : Lacks the electron-rich phosphinyl group, reducing its utility in metal coordination but enhancing hydrolytic stability.

2-(N,N-Dimethylamino)ethyl Chloride Hydrochloride

- Molecular Formula : C₄H₁₁Cl₂N

- Substituents: Chloride (–Cl) at the 2-position, N,N-dimethylamino (–N(CH₃)₂).

- Key Properties :

- Contrast : The chloride substituent introduces nucleophilic reactivity, unlike the phosphinyl group, which acts as a Lewis base.

2-(N,N-Diethylamino)ethyl Chloride

- Molecular Formula : C₆H₁₄ClN

- Substituents: Chloride (–Cl) at the 2-position, N,N-diethylamino (–N(C₂H₅)₂).

- Key Properties :

- Contrast : Increased steric bulk from diethyl groups reduces coordination flexibility compared to the dimethyl-phosphinyl compound.

2-(1H-Indol-3-yl)-N,N-dimethylethanamine (Tryptamine Derivative)

- Molecular Formula : C₁₂H₁₆N₂

- Substituents: Indole ring at the 2-position, N,N-dimethylamino (–N(CH₃)₂).

- Key Properties :

- Contrast : The aromatic indole ring enables π-π stacking in biological systems, unlike the phosphinyl group’s metal-binding role.

Structural and Functional Analysis

Table 1: Comparative Data for Key Compounds

Research Findings and Trends

- Coordination Chemistry : The phosphinyl group in the target compound enables robust metal-ligand interactions, outperforming ether or chloride analogs in stabilizing low-oxidation-state metals .

- Reactivity: Chloride-substituted ethanamines (e.g., 2-(N,N-dimethylamino)ethyl chloride) exhibit higher electrophilicity, making them preferred for SN2 reactions, whereas phosphinyl analogs prioritize redox activity .

- Biological Activity: Tryptamine derivatives leverage aromaticity for protein binding, contrasting with the phosphinyl compound’s inorganic applications .

Biological Activity

Ethanamine, 2-(diphenylphosphinyl)-n,n-dimethyl- (commonly referred to as DPPE) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article delves into the biological activity of DPPE, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethanamine, 2-(diphenylphosphinyl)-n,n-dimethyl- is characterized by its diphenylphosphinyl group attached to a dimethylated ethanamine backbone. The structural formula can be represented as follows:

This compound possesses unique properties due to the presence of phosphorus, which plays a crucial role in its biological interactions.

The biological activity of DPPE is primarily attributed to its role as a ligand in various biochemical pathways. The diphenylphosphinyl moiety is known to interact with metal ions and proteins, influencing cellular signaling pathways. Research indicates that DPPE may act as an inhibitor of certain enzymatic activities, particularly those involving kinases and phosphatases.

Key Mechanisms:

- Inhibition of Protein Kinases : DPPE has shown potential in inhibiting specific protein kinases, which are critical in cell signaling and regulation.

- Modulation of Phosphorylation States : The compound may alter the phosphorylation states of proteins, impacting cellular functions such as proliferation and apoptosis.

Anticancer Activity

Recent studies have explored the anticancer properties of DPPE. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values indicate its potency:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 12.5 |

| A549 (Lung Cancer) | 18.0 |

These results suggest that DPPE may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases.

Antimicrobial Activity

DPPE has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The minimum inhibitory concentrations (MIC) for these bacteria range from 50 to 100 µg/mL, indicating moderate antibacterial activity.

Case Studies

- Study on MCF-7 Cells : In a controlled experiment, MCF-7 breast cancer cells treated with DPPE exhibited significant morphological changes indicative of apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, confirming cell death.

- Antibacterial Efficacy : A study conducted on Staphylococcus aureus showed that DPPE treatment resulted in a decrease in bacterial viability by over 70% compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.